molecular formula C8H10 B14248245 Bicyclo[2.2.2]oct-2-yne CAS No. 215655-90-6

Bicyclo[2.2.2]oct-2-yne

Cat. No.: B14248245
CAS No.: 215655-90-6
M. Wt: 106.16 g/mol
InChI Key: QUAJAVGPRBDQRA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-yne is a synthetically valuable organic compound featuring a strained bicyclic framework incorporating an alkyne functional group. This unique structure makes it a versatile building block in pharmaceutical research and complex organic synthesis. The rigid bicyclo[2.2.2] scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core framework for developing biologically active molecules. Researchers utilize this and related scaffolds in the design and synthesis of potential therapeutic agents, including novel antiviral compounds such as SARS-CoV-2 3CLpro protease inhibitors . In synthetic chemistry, it serves as a key intermediate for further functionalization. Its reactivity allows for participation in various cycloaddition and rearrangement reactions, enabling access to complex and highly functionalized molecular architectures like cyclohexene frameworks and other fused ring systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

215655-90-6

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-yne

InChI

InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-3,5H2

InChI Key

QUAJAVGPRBDQRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C#C2

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 Yne and Its Derivatives

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement Approaches

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement has emerged as a key transformation for the generation of strained alkynes, including bicyclo[2.2.2]oct-2-yne. This rearrangement involves the conversion of a 1,1-dihalo-olefin to an alkyne via a carbene or carbenoid intermediate.

Photochemical Generation of 7-Norbornylidene Carbene Precursors

A notable approach to initiate the FBW rearrangement for the synthesis of this compound involves the photochemical generation of 7-norbornylidene carbene. nih.govdntb.gov.ua This method allows for the formation of the free carbene under mild conditions, which can then undergo rearrangement. nih.gov The photolysis of specific precursors can lead to the extrusion of 7-norbornylidene carbene, which serves as the direct precursor to this compound. nih.gov This photochemical strategy avoids the harsh conditions sometimes associated with base-induced eliminations and allows for the trapping of the highly reactive intermediates. nih.govresearchgate.net

Recent studies have demonstrated that the photochemical generation of exocyclic alkylidene carbenes is a viable strategy for producing highly strained caged alkynes that were previously considered inaccessible. nih.gov Computational studies have predicted that this compound is thermodynamically more stable than its corresponding carbene, 7-norbornylidene carbene, by a small margin. nih.gov

Generation of this compound via Intramolecular 1,2-Shifts

Once 7-norbornylidene carbene is generated, it undergoes an intramolecular 1,2-shift, which is the core of the FBW rearrangement, to form this compound. researchgate.netresearchgate.net This rearrangement is a first-order intramolecular process that can compete with intermolecular trapping reactions of the carbene. nih.gov The activation energy for this rearrangement has been computationally predicted to be relatively low, making it a favorable pathway. nih.gov

The generation and subsequent rearrangement of 7-norbornylidene carbene have been successfully employed to produce this compound, which can then be intercepted by various trapping agents. researchgate.net For instance, in the presence of a suitable diene like cyclopentadienone, the newly formed this compound can undergo a Diels-Alder cycloaddition, confirming its generation. nih.gov The efficiency of trapping the alkyne versus the carbene precursor depends on the specific trapping agent used and the relative activation barriers of the competing reactions. researchgate.net

Cycloaddition-Based Strategies for Bicyclo[2.2.2]octene Scaffolds

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of the bicyclo[2.2.2]octene skeleton, which can serve as a precursor to this compound or its derivatives.

Diels-Alder Cycloadditions for Bicyclo[2.2.2]octene Skeleton Construction

The Diels-Alder reaction provides a convergent and often stereoselective route to the bicyclo[2.2.2]octene framework. nih.govthieme-connect.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. By choosing appropriate dienes and dienophiles, complex bicyclo[2.2.2]octene structures can be assembled in a single step. researchgate.net Intramolecular versions of the Diels-Alder reaction have also been effectively used to construct this bicyclic system. nih.govjst.go.jpcdnsciencepub.com

A well-established strategy for synthesizing bicyclo[2.2.2]octene derivatives involves the reaction of 2H-pyran-2-one derivatives with dienophiles like maleic anhydride (B1165640). nih.govresearchgate.net This reaction often proceeds as a double Diels-Alder reaction. researchgate.netresearchgate.net In the initial step, the 2H-pyran-2-one acts as the diene and reacts with maleic anhydride to form a thermally labile carbon-dioxide-bridged intermediate. nih.gov This intermediate can then spontaneously eliminate carbon dioxide through a retro-hetero-Diels-Alder reaction, generating a cyclohexadiene intermediate. nih.gov This newly formed diene can then react with a second molecule of maleic anhydride to yield the desired bicyclo[2.2.2]octene structure. nih.gov

The reactivity of the 2H-pyran-2-one can be influenced by substituents. Electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it. researchgate.net This method has been utilized to prepare a variety of substituted bicyclo[2.2.2]octenes with strategically placed functional groups. nih.govresearchgate.net

DieneDienophileProductRef.
2H-Pyran-2-one derivativesMaleic anhydrideBicyclo[2.2.2]octene-tetracarboxylic dianhydrides nih.govresearchgate.net
Substituted 3-benzoylaminopyran-2-onesMaleic anhydrideBicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid 2,3;5,6-dianhydride researchgate.net

Achieving stereocontrol in the Diels-Alder reaction is crucial for the synthesis of complex molecules. Various stereoselective approaches have been developed for the construction of the bicyclo[2.2.2]octene skeleton. researchgate.netnih.gov The inherent stereospecificity of the Diels-Alder reaction, where the stereochemistry of the reactants is retained in the product, is a key advantage. chim.it

The endo rule, which often governs the stereochemical outcome of Diels-Alder reactions, predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions. chim.it Furthermore, the use of chiral auxiliaries attached to either the diene or dienophile can induce asymmetry and lead to the formation of enantiomerically enriched bicyclo[2.2.2]octene products. nih.gov Lewis acid catalysis can also enhance the stereoselectivity of the cycloaddition. For instance, captodative alkenes have been shown to undergo highly stereoselective thermal and Lewis acid-catalyzed Diels-Alder reactions with cyclic dienes to furnish endo adducts as single isomers in high yields.

DieneDienophileConditionsStereochemical OutcomeRef.
Cyclohexadiene1-acetylvinyl p-arenecarboxylatesThermal or Lewis acid-catalyzedHighly stereoselective, endo adduct as single isomer
N-protected 2-methyl-1,2-dihydropyridineVarious dienophilesChiral auxiliary mediatedAsymmetric synthesis of 2-aza-bicyclo[2.2.2]octene adducts nih.gov

Double Cycloaddition Reactions for Polycyclic Bicyclo[2.2.2]octene Derivatives

Double cycloaddition reactions, particularly tandem Diels-Alder reactions, represent a powerful and efficient strategy for the rapid construction of complex polycyclic systems incorporating the bicyclo[2.2.2]octene core. researchgate.net This approach allows for the formation of multiple rings and stereocenters in a single, often one-pot, operation. researchgate.netnih.gov

A prominent example involves the reaction of 2H-pyran-2-one derivatives with dienophiles like maleic anhydride. nih.govarkat-usa.org The reaction cascade is initiated by a first [4+2] cycloaddition, which is then followed by a spontaneous retro-hetero-Diels–Alder reaction. This in-situ sequence generates a cyclohexadiene intermediate via the elimination of carbon dioxide. nih.gov This highly reactive diene immediately undergoes a second Diels-Alder reaction with another molecule of the dienophile, yielding the final polycyclic bicyclo[2.2.2]octene derivative. nih.govarkat-usa.org This methodology has been effectively used to synthesize a variety of complex structures. nih.gov

The process can be summarized in the following table:

Diene PrecursorDienophileKey IntermediateFinal Product Type
Substituted 3-acylamino-2H-pyran-2-oneMaleic AnhydrideCyclohexadiene derivativePolycyclic Bicyclo[2.2.2]octene
Substituted 2H-pyran-2-oneN-substituted maleimidesCyclohexadiene derivativeFused Bicyclo[2.2.2]octene system

This doubly cycloadditive reaction cascade is notable for its ability to construct the bicyclo[2.2.2]octane scaffold with high stereoselectivity. researchgate.net

Alternative and Emerging Synthetic Strategies for Bicyclic Systems

Beyond traditional cycloaddition approaches, several modern synthetic methods have emerged as powerful tools for constructing bicyclic frameworks. These strategies, including ring-closing metathesis and radical cyclizations, offer alternative pathways that can provide access to novel derivatives and overcome challenges associated with other methods.

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for its ability to form cyclic structures, including complex, strained, or polycyclic systems. escholarship.org This strategy has been successfully applied to the synthesis of bicyclo[2.2.2]octane and octene derivatives that are fused to other rings. rsc.orgacs.org The general approach involves designing and synthesizing a bicyclo[2.2.2]octane or octene precursor that is decorated with two terminal olefin tethers in appropriate positions. acs.org The subsequent intramolecular cyclization of these dienes, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, forges the new ring fused to the bicyclic core. acs.org

This methodology provides a versatile and efficient route to tricyclic systems containing a bicyclo[2.2.2]octane framework fused with six-, seven-, and eight-membered rings. acs.org A common synthetic sequence involves an initial Diels-Alder reaction to form the bicyclo[2.2.2]octene core, followed by chemical modifications to introduce the necessary olefinic side chains, and finally, the key RCM step to complete the polycyclic structure. rsc.orgnih.gov

Precursor TypeKey ReactionResulting Structure
Bicyclo[2.2.2]octane with olefin tethersRing-Closing Metathesis (RCM)Fused tricyclic systems
Diallyl-substituted bicyclo[2.2.2]octeneRing-Closing Metathesis (RCM)Propellanes containing a bicyclo[2.2.2]octene unit
Diene-tethered bicyclo[2.2.2]octenoneRing-Closing Metathesis (RCM)Annulated bicyclooctenones

This combination of Diels-Alder cycloaddition and RCM offers a powerful and flexible entry into a variety of embellished bridged bicyclic systems. acs.orgrsc.org

Radical cyclization reactions offer a distinct approach to the synthesis of cyclic compounds, proceeding through neutral radical intermediates. wikipedia.org This method is particularly effective for constructing nitrogen-containing heterocycles, including bridged systems, under mild conditions with high functional group tolerance. wikipedia.orgorganicreactions.org The process generally involves three stages: the selective generation of a radical, an intramolecular cyclization step, and the quenching of the cyclized radical to form the final product. wikipedia.org

In the context of bridged nitrogen-containing systems, a common strategy is the cyclization of nitrogen-centered radicals or radicals positioned alpha to a nitrogen atom. organicreactions.orgnih.gov For instance, the tributyltin hydride-induced cyclization of α-ammonio 5-hexenyl radicals proceeds efficiently to give bicyclic products. nih.gov The ring closure typically follows a 5-exo pathway, which is generally favored in radical cyclizations. organicreactions.org This approach has been used to access the 1-azabicyclo[2.2.1]heptane system, a related bridged nitrogen heterocycle. nih.gov The generation of the radical intermediate can be achieved through various methods, including the homolytic cleavage of N-X bonds or single-electron transfer processes. organicreactions.orgacs.org

Radical TypeGeneration MethodCyclization PathwayProduct Type
α-Ammonio 5-hexenyl radicalTreatment of iodomethyl salts with tributyltin hydride5-exoQuaternary 1-azabicyclo[2.2.1]heptyl systems
Nitrogen-centered radicalHomolytic cleavage of N-X bonds (e.g., N-halogen)5-exo (common)Nitrogen heterocycles

The cyclization of nitrogen-centered radicals is a powerful tool for synthesizing a wide variety of nitrogen heterocycles, and it can be integrated into cascade reactions to rapidly build molecular complexity. organicreactions.org

Reactivity Patterns and Mechanistic Insights

Cycloaddition Reactions of Bicyclo[2.2.2]oct-2-yne

The inherent strain within the this compound framework makes it an excellent substrate for cycloaddition reactions. These reactions proceed with a release of strain energy, providing a strong thermodynamic driving force.

This compound readily undergoes Diels-Alder cycloadditions with suitable dienes. These reactions serve as a powerful tool for the construction of complex polycyclic scaffolds. The strained alkyne acts as a potent dienophile, reacting with a variety of dienes to yield [4+2] cycloadducts.

Recent studies have demonstrated the successful trapping of this compound, generated in situ, with specific dienes. For instance, when generated via the Fritsch–Buttenberg–Wiechell rearrangement of 7-norbornylidene carbene, this compound can be efficiently intercepted by tetraphenylcyclopentadienone (B147504). nih.gov The initial Diels-Alder adduct undergoes a subsequent cheletropic extrusion of carbon monoxide to furnish a stable polycyclic aromatic hydrocarbon. nih.gov

The choice of trapping agent is crucial and can influence the observed outcome. While reactive dienes like cyclopentadienones effectively trap this compound, less reactive partners such as cyclohexene (B86901) may not react as readily, highlighting the nuanced reactivity of this strained alkyne. nih.govresearchgate.net Computational studies have provided insight into the energetics of these trapping reactions, indicating that the activation energy for the Diels-Alder reaction with a reactive diene is significantly lower than that for reactions with less activated olefins. nih.gov

Table 1: Selected Diels-Alder Reactions of this compound with Trapping Agents

Trapping AgentProduct(s)Observations
TetraphenylcyclopentadienonePolycyclic aromatic hydrocarbon (after CO extrusion)Efficient trapping of the in situ generated alkyne. nih.gov
CyclohexeneNo significant reactionThe activation energy for the reaction is prohibitively high. nih.govresearchgate.net

The high ring strain of this compound makes it a prime candidate for strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. nih.gov In SPAAC, the strained alkyne reacts with an organic azide (B81097) in a [3+2] cycloaddition to form a stable triazole linkage without the need for a cytotoxic copper catalyst. nih.govthieme-connect.de This reaction is driven by the release of ring strain in the alkyne.

While specific examples detailing the SPAAC reactivity of this compound are emerging, the principles of this reaction are well-established with other strained alkynes like cyclooctynes. nih.govrsc.org The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. thieme-connect.de Theoretical studies suggest that the reactivity in SPAAC is directly related to the degree of distortion of the alkyne from its ideal linear geometry. Given the significant strain in this compound, it is expected to be a highly reactive partner in SPAAC reactions.

Beyond SPAAC, this compound can also participate in other [3+2] cycloadditions with various 1,3-dipoles. These reactions provide access to a diverse range of five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Metal catalysts can mediate unique cycloaddition pathways for alkynes, and this compound is a potential substrate for such transformations.

Nickel(0) catalysts have been shown to effect a formal [2+2+2] double-cycloaddition reaction between two molecules of a monoyne and an alkene. rsc.orgfigshare.com This methodology has been applied to the synthesis of poly(bicyclo[2.2.2]oct-7-ene)s from diynes and N-substituted maleimides. rsc.org While not yet demonstrated specifically with this compound as the starting alkyne, the analogous reaction of other alkynes suggests a potential route to functionalized bicyclo[2.2.2]octene frameworks. researchgate.net The proposed mechanism involves the oxidative coupling of the alkyne and alkene to a nickelacyclopentene intermediate, followed by insertion of a second alkyne molecule and reductive elimination to furnish the bicyclo[2.2.2]oct-7-ene product. This type of reaction expands the synthetic utility of strained alkynes by enabling the construction of intricate bridged ring systems.

Metal-Catalyzed Cycloaddition Reactions

Rearrangement Chemistry and Interconversion Dynamics

The chemistry of this compound is intrinsically linked to the behavior of its carbene isomer, 7-norbornylidene carbene, through a classic rearrangement reaction.

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement describes the conversion of a 1-halo-1-alkenyl-substituted compound, upon treatment with a strong base, into an alkyne via a vinylidene carbene intermediate. wikipedia.org In the case of the bicyclic system, 7-norbornylidene carbene can undergo an FBW-type rearrangement to form the strained alkyne, this compound. nih.govresearchgate.netresearchgate.net

Recent computational and experimental studies have provided compelling evidence that an equilibrium exists between 7-norbornylidene carbene and this compound. nih.govresearchgate.netdntb.gov.ua Theoretical calculations suggest that this compound is slightly more stable than 7-norbornylidene carbene, with a predicted energy difference of approximately 1.0 kcal/mol. nih.gov The activation barrier for the rearrangement of the carbene to the alkyne is calculated to be relatively low, around 8.4 kcal/mol. nih.gov

This equilibrium can be influenced by the presence of trapping agents. nih.govresearchgate.net For example, in the presence of a reactive diene like tetraphenylcyclopentadienone, the equilibrium is shifted towards this compound, which is then trapped in a Diels-Alder reaction. nih.gov Conversely, in the presence of a reagent that reacts more readily with the carbene, such as an olefin for cyclopropanation, the equilibrium can be shifted towards the carbene. nih.govresearchgate.net The ability to selectively trap either species highlights the dynamic nature of this carbene-alkyne equilibrium. researchgate.netresearchgate.net

Table 2: Energetics of the 7-Norbornylidene Carbene and this compound Equilibrium

SpeciesRelative Energy (kcal/mol)Activation Energy for Rearrangement (kcal/mol)
7-Norbornylidene Carbene1.08.4 (to alkyne)
This compound0.0-

Data obtained from computational studies. nih.gov

Trapping Studies for Experimental Verification of Transient Alkyne Intermediates

The fleeting existence of highly strained and transient alkynes, such as this compound, necessitates indirect methods for their experimental verification. Trapping studies are a cornerstone of this effort, providing definitive evidence of the formation of these elusive intermediates.

The generation of this compound can be achieved through the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of a suitable precursor, such as 7-norbornylidene carbene. nih.govresearchgate.net The high reactivity of the resulting strained alkyne prevents its isolation under normal conditions. Therefore, its presence is confirmed by introducing a "trapping" agent that readily reacts with the alkyne to form a stable, characterizable adduct.

A common strategy involves the use of dienes in a Diels-Alder cycloaddition. For instance, the photolysis of a precursor to 7-norbornylidene carbene in the presence of tetraphenylcyclopentadienone serves as an effective trap for this compound. nih.gov The transient alkyne is intercepted by the diene to yield a characteristic cycloadduct, confirming the in-situ formation of this compound. nih.gov

The choice of trapping agent is critical and can be used to probe the relative reactivity of the transient species. For example, while dienes are effective for trapping this compound, other reagents like cyclohexene can be used to intercept the precursor carbene, demonstrating the delicate balance and competitive nature of the reaction pathways. nih.govresearchgate.net Computational studies complement these experimental findings by predicting the relative activation energies for the rearrangement versus the trapping reactions, further substantiating the proposed mechanisms. researchgate.net

These trapping experiments are not limited to carbon-based dienes. The versatility of this method is demonstrated by the use of various trapping agents to intercept a range of strained cyclic alkynes, leading to the formation of diverse heterocyclic and polycyclic frameworks. scispace.com

Trapping AgentTransient Species TrappedResulting Product Type
TetraphenylcyclopentadienoneThis compoundDiels-Alder cycloadduct
Cyclohexene7-Norbornylidene carbeneCyclopropanation product
2-Pyrone3,4-OxacyclohexyneBenzannulated product
N-Boc-pyrrole3,4-Oxacyclohexyne[2.2.2] bicyclic adduct

Other Reactive Transformations of Bicyclo[2.2.2]octene Frameworks

Beyond the generation of transient alkynes, the bicyclo[2.2.2]octene skeleton is a versatile platform for a variety of other chemical transformations.

Ring-Opening Metathesis (ROM)

Ring-opening metathesis (ROM) and its polymerization variant (ROMP) represent powerful methods for the transformation of cyclic olefins into linear polymers or for the construction of complex molecular architectures. The bicyclo[2.2.2]octene framework, due to its inherent ring strain, is a suitable substrate for these reactions.

Domino ring-opening metathesis–ring-closing metathesis (ROM-RCM) of bicyclo[2.2.2]octene derivatives has been explored for the synthesis of fused bicyclic systems. acs.orgnih.gov For example, a bicyclo[2.2.2]octene derivative bearing an alkene side chain can undergo a domino metathesis reaction to form a decalin system. acs.orgacs.org The reaction pathway is influenced by the specific substitution pattern and the nature of the ruthenium-based catalyst employed. acs.org

Interestingly, the outcome of ROM-RCM on bicyclo[2.2.2]octene systems can differ from that of the more strained bicyclo[2.2.1]heptene (norbornene) analogues. While the latter often yield the expected 7/5 fused bicyclic systems, the former can lead to alternative products like decalins. acs.orgnih.gov This highlights the subtle interplay of ring strain and entropic factors in directing the course of the metathesis reaction. acs.org

Furthermore, the ring-opening metathesis polymerization (ROMP) of substituted bicyclo[2.2.2]octadienes has been utilized as a precursor route to poly(1,4-phenylenevinylene) (PPV), a conductive polymer with significant applications in materials science. caltech.edu This two-step approach allows for the synthesis of a processable precursor polymer that can be subsequently converted to the final, intractable PPV material. caltech.edu

Metathesis Reaction TypeSubstrateKey Product(s)
Domino ROM-RCMBicyclo[2.2.2]octene with alkene side chainDecalin system
ROMPSubstituted bicyclo[2.2.2]octadienesPoly(1,4-phenylenevinylene) precursor
ROCMCage system with bicyclo[2.2.1]heptene and bicyclo[2.2.2]octene unitsLinearly fused cage system

Nucleophilic Additions and Functionalization of Bicyclo[2.2.2]octene Derivatives

The bicyclo[2.2.2]octene framework can be functionalized through various reactions, including nucleophilic additions to carbonyl groups within the scaffold. The facial selectivity of these additions is a key stereochemical consideration.

Studies on the addition of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives have shown that the stereochemical outcome can be influenced by substituents on the bicyclic ring and the presence of Lewis acids. nih.gov For instance, the addition to certain derivatives in the presence of Lewis acids like cerium(III) chloride can proceed with excellent stereoselectivity, favoring the formation of the anti-isomer. nih.gov However, in other cases, the syn-isomer may be the major product, and the effect of Lewis acid catalysis can be negligible. nih.gov

The rigid and well-defined geometry of the bicyclo[2.2.2]octene skeleton makes it an attractive scaffold in medicinal chemistry and materials science. nih.gov Functionalization is often achieved through Diels-Alder reactions to construct the core, followed by transformations of the resulting adducts. arkat-usa.org For example, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivatives can react with nitrogen-containing nucleophiles like hydrazines and amines to yield a variety of functionalized structures. arkat-usa.org The double bond within the bicyclo[2.2.2]octene system can also be derivatized, further expanding the molecular diversity accessible from this versatile scaffold. arkat-usa.orgontosight.ai

ReagentSubstrateKey Transformation
Vinylmagnesium bromide / Lewis AcidBicyclo[2.2.2]oct-5-en-2-one derivativesDiastereoselective nucleophilic addition
Hydrazines and aminesBicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivativesReaction with nucleophiles
Not specifiedFused bicyclo[2.2.2]octenesDerivatization of the C=C double bond

Theoretical and Computational Chemistry of Bicyclo 2.2.2 Oct 2 Yne

Electronic Structure and Bonding Analysis of Strained Alkynes

The incorporation of an alkyne into a bicyclic system such as bicyclo[2.2.2]oct-2-yne introduces significant ring strain, which profoundly alters its electronic structure and bonding compared to linear, unstrained alkynes. Computational studies are essential to understanding these changes.

The electronic structure of this compound is distinct from that of less strained alkynes. While some highly strained alkynes might exhibit biradical character, computational experiments suggest that this compound does not have a substantial amount of this character. researchgate.netresearchgate.net The strain in the molecule primarily arises from the distortion of the ideal 180° bond angle of the sp-hybridized carbons in the alkyne moiety. researchgate.net This deviation from linearity leads to a rehybridization of the acetylenic carbons, giving them more p-character in the C-C sigma bonds of the ring and, consequently, more s-character in the pi-type orbitals of the alkyne. This altered hybridization impacts the molecule's reactivity.

Theoretical investigations into the valence electronic structure of related bicyclic systems, like bicyclo[2.2.2]octa-2,5-dione, have utilized techniques such as high-resolution electron momentum spectroscopy (EMS) and photoelectron spectroscopy, complemented by computational chemistry. researchgate.net These studies help to elucidate the complex through-bond and through-space interactions between the functional groups within the strained bicyclic framework. researchgate.net For this compound, the strain is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and raise the energy of the HOMO (Highest Occupied Molecular Orbital), making it more susceptible to reactions with both nucleophiles and electrophiles.

The bonding in this compound can be further analyzed by considering its relationship with its corresponding alkylidenecarbene, 7-norbornylidene carbene. researchgate.netresearchgate.netnih.gov The Fritsch–Buttenberg–Wiechell (FBW) rearrangement describes the equilibrium between these two species. researchgate.netresearchgate.netnih.gov Computational models predict that this compound is thermodynamically more stable than 7-norbornylidene carbene, which has significant implications for its generation and reactivity. researchgate.netnih.gov

Strain Energy Quantification and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its high degree of ring strain. Quantifying this strain energy and understanding its consequences is a key focus of computational studies.

The strain energy in cyclic alkynes is a direct consequence of the deformation of the C-C≡C bond angle from the ideal 180°. researchgate.net This geometric distortion is a primary contributor to the increased reactivity of strained alkynes in cycloaddition reactions. researchgate.net The strain not only affects the electronic structure but also makes the molecule a high-energy species, eager to undergo reactions that relieve this strain.

Computational methods, such as density functional theory (DFT), are employed to calculate the strain energy. This is often done by comparing the heat of formation of the strained molecule with that of an appropriate strain-free reference compound. The calculated strain energy can then be correlated with the molecule's observed reactivity. For instance, the high reactivity of strained cycloalkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions is a direct result of the release of this ring strain in the transition state and product.

The defining structural feature of this compound is the significant deviation of its C-C≡C bond angle from the ideal 180° of a linear alkyne. researchgate.net This bending is imposed by the rigid bicyclic framework. Computational calculations predict a C-C≡C bond angle for this compound that is severely distorted. This distortion is a direct measure of the geometric strain within the molecule.

This deviation from linearity has profound consequences for the molecule's bonding and reactivity. The rehybridization of the acetylenic carbons leads to a decrease in the s-character of the endocyclic C-C sigma bonds and an increase in the p-character. Conversely, the pi-orbitals of the alkyne gain more s-character. This makes the alkyne more "alkene-like" in its reactivity, readily undergoing cycloaddition reactions that are typically unfavorable for linear alkynes. researchgate.net

The table below shows a comparison of the calculated C-C≡C bond angles in different cyclic alkynes, illustrating the significant distortion in this compound.

CompoundCalculated C-C≡C Bond Angle (°)
Cyclooctyne~159
Cycloheptyne~135
Cyclohexyne~127
This compound ~138

Note: The exact calculated bond angle can vary depending on the level of theory and basis set used in the computational model.

The generation of this compound is often achieved through the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of a corresponding alkylidenecarbene, in this case, 7-norbornylidene carbene. researchgate.netresearchgate.netnih.gov The relationship between the strained alkyne and the carbene is an equilibrium, and understanding its energetic landscape is crucial for predicting the outcome of reactions.

Computational studies, utilizing methods such as DLPNO-CCSD(T), have been instrumental in mapping out the potential energy surface for this equilibrium. nih.gov These calculations have shown that this compound is thermodynamically more stable than 7-norbornylidene carbene by approximately 1.0 kcal/mol. nih.gov The activation energy for the rearrangement of the carbene to the alkyne is also computationally accessible, predicted to be around 8.4 kcal/mol. nih.gov

This thermodynamic preference for the alkyne, combined with a relatively low activation barrier for its formation, explains why it can be successfully generated and trapped, even though it is a highly reactive species. researchgate.netnih.gov The ability to intercept both the carbene and the alkyne with different trapping agents provides experimental validation for the computationally predicted energetic landscape. researchgate.netnih.gov

The following table summarizes the key energetic parameters of the 7-norbornylidene carbene–this compound equilibrium, as determined by computational chemistry.

Species/Transition StateRelative Energy (kcal/mol)
7-Norbornylidene Carbene1.0
Transition State (Carbene to Alkyne)9.4
This compound 0.0

Data obtained from calculations at the DLPNO-CCSD(T)/CPCM(benzene)/def2-TZVPP//M06/CPCM(benzene)/def2-TZVP level of theory. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the most likely reaction pathways for this compound and for characterizing the transition states involved. Given its high reactivity, this strained alkyne can participate in a variety of transformations, particularly cycloaddition reactions.

Theoretical studies have explored the potential energy surfaces for cycloaddition reactions of strained cycloalkynes with various reactants, such as ethylene. researchgate.net These studies often reveal multiple possible reaction pathways. For this compound, cycloaddition reactions are predicted to be highly favorable due to the significant release of strain energy in the transition state and the final product. researchgate.net

Computational models, such as those based on DFT, can be used to locate and characterize the transition state structures for these reactions. The activation energies calculated for these transition states provide a quantitative measure of the reaction's feasibility. For example, in the presence of a diene trapping agent like 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, the Diels-Alder cycloaddition with this compound is predicted to have a low activation barrier. nih.gov

Conversely, the reaction of this compound with a less reactive alkene, such as cyclohexene (B86901), is predicted to have a much higher activation energy. nih.gov This difference in activation barriers explains the experimental observation that the carbene precursor is trapped by cyclohexene, while the rearranged alkyne is trapped by the diene. nih.gov

The following table presents a comparison of the calculated activation free energies for the trapping of 7-norbornylidene carbene and this compound with different trapping agents.

ReactantTrapping AgentProductActivation Free Energy (kcal/mol)
7-Norbornylidene CarbeneCyclopentadienoneCycloadduct11.0
This compound Cyclopentadienone Cycloadduct 6.7
7-Norbornylidene CarbeneCyclohexeneCyclopropane-
This compound Cyclohexene Cycloadduct 18.9

Data from computational studies. nih.gov

Regioselectivity Predictions via Distortion/Interaction Models

The distortion/interaction model, also known as the activation strain model, is a powerful computational tool for understanding and predicting the regioselectivity of cycloaddition reactions involving strained systems like this compound. This model dissects the activation energy of a reaction into two main components: the distortion energy and the interaction energy.

The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact in the transition state.

When this compound reacts with an unsymmetrical reactant, the distortion/interaction model can be used to predict the regioselectivity. By calculating the distortion and interaction energies for the different possible transition states leading to different regioisomers, one can determine which pathway is energetically favored. The regioselectivity of 1,3-dipolar cycloadditions of azides to substituted cyclooctynes has been successfully explained using this model, with the preference for a particular regioisomer being attributed to a more favorable balance of distortion and interaction energies. researchgate.net

While specific distortion/interaction analyses for this compound are not extensively detailed in the provided search results, the principles of the model are broadly applicable. The regioselectivity would be governed by the interplay between the electronic and steric factors of the reacting partner and the strained alkyne, which would manifest in the calculated distortion and interaction energies for the competing transition states.

Comparative Computational Studies with Other Strained Ring Systems

To better understand the unique properties of this compound, it is often compared with other strained ring systems through computational studies. These comparisons help to place its reactivity and stability in a broader context.

For instance, the energetic landscape of the carbene-alkyne equilibrium in the this compound system can be compared to that of other polycyclic systems. nih.gov Computational studies have been performed on systems like pentacyclo[5.5.0.04,11.05,9.08,12]dodec-2-yne and pentacyclo[6.4.0.03,7.04,12.06,11]dodec-9-yne. nih.gov These studies reveal that while this compound and the former pentacyclic alkyne are more stable than their corresponding carbenes, the latter is predicted to be less stable. nih.gov This highlights how subtle changes in the ring system can significantly alter the thermodynamics of the carbene-alkyne equilibrium.

The reactivity of this compound in cycloaddition reactions can also be compared to that of other strained cycloalkynes, such as cyclooctyne, cycloheptyne, and cyclohexyne. researchgate.net The degree of ring strain and the deviation from linear alkyne geometry are key factors that influence reactivity. Generally, as the ring size decreases and the C-C≡C bond angle becomes more acute, the strain energy increases, and the alkyne becomes more reactive. researchgate.net

The following table provides a qualitative comparison of key properties for this compound and other relevant strained ring systems.

Strained Ring SystemRelative Stability (vs. Carbene)Key Reactive Feature
This compound More StableHighly reactive in cycloadditions
Pentacyclo[5.5.0.04,11.05,9.08,12]dodec-2-yneMore StableSimilar reactivity to this compound
Pentacyclo[6.4.0.03,7.04,12.06,11]dodec-9-yneLess StableCarbene is thermodynamically favored
CyclohexyneLess StableExtremely reactive, difficult to isolate

These comparative studies are crucial for developing a comprehensive understanding of the structure-reactivity relationships in strained organic molecules and for guiding the design of new synthetic methodologies based on these unique building blocks.

Applications in Contemporary Synthetic Chemistry and Materials Science

Bicyclo[2.2.2]oct-2-yne as a Versatile Synthetic Building Block

The inherent strain of the alkyne bond in this compound makes it a highly reactive and versatile intermediate for the construction of complex molecular architectures.

The bicyclo[2.2.2]octane framework is a key structural motif in numerous natural products and biologically active molecules. google.comnih.govrsc.org The introduction of a strained alkyne into this framework provides a reactive handle for the elaboration of even more complex polycyclic systems. Diels-Alder reactions, for instance, are a powerful method for creating the bicyclo[2.2.2]octene core, which can then be further functionalized. arkat-usa.orgwm.edu The use of this compound and its derivatives allows for the creation of intricate, three-dimensional structures that are of significant interest in medicinal chemistry and materials science. nih.gov For example, derivatives of bicyclo[2.2.2]octene can act as molecular scaffolds in supramolecular chemistry, enabling the design of complex architectures for applications such as drug delivery. The synthesis of various bicyclo[2.2.2]octene derivatives through cycloaddition reactions has been extensively explored, leading to a diverse array of polycyclic compounds. arkat-usa.orgarkat-usa.org These reactions often proceed with high regio- and stereoselectivity, which is crucial for the synthesis of specific target molecules. arkat-usa.orgacs.org

The rigid bicyclo[2.2.2]octane skeleton provides a predictable platform for controlling the stereochemical outcome of chemical reactions. The defined spatial arrangement of substituents on the bicyclic frame influences the approach of reagents, leading to highly stereoselective transformations. chim.itnih.gov This stereocontrol is critical in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. The stereochemistry of bicyclo[2.2.2]oct-2-ene derivatives, such as the spatial arrangement of atoms and groups around chiral centers and the double bond, is a determining factor in the compound's reactivity and potential biological activity. ontosight.ai Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reactivity and cycloaddition reactions of strained alkynes like this compound. researchgate.net

Polymerization Chemistry and Advanced Materials Development

The rigid structure of the bicyclo[2.2.2]octane unit is being exploited in the development of advanced polymers with unique properties. Derivatives of bicyclo[2.2.2]octene are used in the synthesis of high-performance polymers, such as polyimides and polyamides, which exhibit excellent thermal stability and mechanical properties due to their rigid nature. These compounds can serve as specialty monomers to enhance the properties of various polymer formulations. google.com The polymerization of bicyclic monomers can also be a strategy to control volumetric shrinkage during the polymerization process, which is a significant challenge in materials science. researchgate.net Furthermore, bicyclo[2.2.2]octane derivatives are being investigated as raw materials for electronic materials, including transparent polyimides with low dielectric constants. google.com The development of novel polymerization methods, such as hydroxyl-yne click polymerization, offers new avenues for incorporating bicyclic structures into polymers. chemrxiv.org

Copolymerization Reactions Leading to Poly(bicyclo[2.2.2]oct-7-ene)s

The synthesis of polymers incorporating the bicyclo[2.2.2]octene framework, specifically poly(bicyclo[2.2.2]oct-7-ene)s, is a key area of research. The inherent strain in the bicyclic system influences the reactivity and the properties of the resulting polymers. While the direct polymerization of this compound is one pathway, related derivatives are often synthesized via Diels-Alder reactions. arkat-usa.org For instance, the reaction of 2H-pyran-2-ones with maleic anhydride (B1165640) can produce bicyclo[2.2.2]oct-7-ene derivatives that serve as monomers. arkat-usa.orgnih.gov

The generation and subsequent oligomerization of bicyclo[2.2.2]octyne itself can lead to trimers like tris(bicyclo[2.2.2]octeno)benzene, which incorporates the bicyclo[2.2.2]octene unit into a larger, rigid structure. acs.org These reactions underscore the utility of the bicyclic alkyne as a precursor to polymers and oligomers with the repeating bicyclo[2.2.2]octene moiety, valued for imparting rigidity and defined stereochemistry to a polymer backbone.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, driven by the relief of ring strain. mdpi.com While ROMP is most commonly associated with cyclic alkenes like norbornene and its derivatives, the principles extend to other strained cyclic systems. mdpi.com The application of ROMP to bicyclo[2.2.2]octene derivatives demonstrates a viable route to novel polymer structures. For example, the ROMP of substituted bicyclo[2.2.2]octadienes has been established as a precursor route to poly(1,4-phenylenevinylene) (PPV), a significant conductive polymer. caltech.edu This process involves a two-step synthesis where a processable precursor polymer is first created via ROMP and then converted to the final, often insoluble, target polymer. caltech.edu

Furthermore, domino metathesis reactions involving a sequence of ring-opening and ring-closing metathesis (ROM-RCM) on bicyclo[2.2.2]octene derivatives have been explored. nih.gov These studies provide insight into the reactivity patterns of this specific bicyclic system under metathesis conditions, highlighting both the potential and the challenges compared to related systems like bicyclo[2.2.1]heptene analogues. nih.gov Metal-free ROMP initiators have also been developed, broadening the scope and applicability of this polymerization method for strained cyclic monomers. nih.gov

Hydroxyl-yne Click Polymerization Utilizing Bicyclic Catalysts/Monomers

A significant advancement in polymer synthesis is the development of hydroxyl-yne click polymerization, a reaction that efficiently forms poly(vinyl ether ester)s (PVEEs) from ester-activated alkynes and alcohols. rsc.orgresearchgate.net This polymerization is notably catalyzed by the commercially available organobase 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic amine. rsc.orgchemrxiv.org The reaction proceeds under ambient conditions and produces high molecular weight polymers (up to 71,000 g/mol ) in excellent yields (up to 99%). rsc.orgresearchgate.net

The versatility of this method allows for the synthesis of both semi-crystalline and amorphous polymers by selecting monomers with different flexibilities. rsc.org A key feature of this DABCO-catalyzed system is its ability to incorporate functional moieties, such as the aggregation-induced emission (AIE) luminogen tetraphenylethylene (B103901) (TPE), into the polymer main chain. rsc.orgchemrxiv.org This work not only establishes an efficient polymerization strategy but also expands the family of click polymerization reactions. rsc.org Some systems can even proceed without an external catalyst when the alcohol monomer contains a tertiary amine group that acts as an internal base catalyst. researchgate.net

Table 1: Characteristics of DABCO-Catalyzed Hydroxyl-yne Click Polymerization

Feature Description Reference
Catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) rsc.org, chemrxiv.org
Monomers Ester-activated alkynes and alcoholic hydroxyl groups rsc.org, researchgate.net
Product Poly(vinyl ether ester)s (PVEEs) rsc.org, chemrxiv.org
Reaction Conditions Ambient, mild conditions rsc.org
Polymer Molecular Weight (Mw) Up to 71,000 g/mol rsc.org, researchgate.net
Yields Up to 99% rsc.org, chemrxiv.org
Polymer Properties High thermal stability; can be semi-crystalline or amorphous rsc.org
Functionalization Capable of incorporating functional units like TPE rsc.org, chemrxiv.org

Integration into Novel Polymer Architectures

The high reactivity of strained alkynes like this compound makes them ideal candidates for integration into novel and complex polymer architectures. A primary method for this is post-synthetic modification (PSM), where a reactive unit is incorporated into a polymer backbone and later modified. mcmaster.ca This approach allows for the creation of a library of polymers with identical degrees of polymerization but varying side-chain functionalities. mcmaster.ca

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful "click" reaction that readily occurs between a strained alkyne and an organic azide (B81097) without the need for a catalyst. mcmaster.ca By incorporating a strained alkyne moiety, such as a dibenzocyclooctyne (DIBO) which is structurally related to this compound, into a polymer chain, the resulting material can be easily functionalized. mcmaster.ca This strategy has been used to:

Graft side-chains onto conjugated polymers to study polymer-nanotube interactions. mcmaster.ca

Create cross-linked, self-healing supramolecular organogels. mcmaster.ca

Develop complex architectures like star polymers and hyperbranched polymers through a combination of controlled polymerization techniques (like ROP) and click chemistry. acs.orgnih.gov

This modular approach, powered by the efficient and specific reactivity of the strained alkyne, opens avenues for designing advanced materials with tailored properties for applications in drug delivery, tissue engineering, and functional coatings. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes to Bicyclo[2.2.2]oct-2-yne

The generation of this compound has been a significant challenge due to its inherent instability. The primary successful method reported to date involves the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of a corresponding carbene precursor.

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement: This key transformation has enabled the generation of this compound from 7-norbornylidene carbene. researchgate.netnih.gov The carbene is typically produced photochemically from a suitable precursor. Once formed, it can undergo the FBW rearrangement to yield the strained alkyne. nih.gov The efficiency of this process is heavily dependent on experimental conditions and the presence of trapping agents to intercept the highly reactive alkyne before it decomposes or undergoes other reactions.

Future research in this area will likely focus on:

Alternative Precursors: Investigating new precursors for 7-norbornylidene carbene that can be activated under milder conditions (e.g., thermally or with different wavelengths of light) to improve yields and simplify experimental setups.

Non-Carbene Routes: Exploring entirely different synthetic strategies that bypass the carbene intermediate. This could include elimination reactions from functionalized bicyclo[2.2.2]octene derivatives or novel cyclization strategies.

PrecursorMethod of GenerationIntermediate CarbeneProduct
Diazirine derivative of 7-norbornanonePhotolysis (280–400 nm)7-norbornylidene carbeneThis compound

This interactive table summarizes the primary synthetic route to this compound.

Exploration of New Reactivity Modes and Selective Functionalizations

The high degree of strain in this compound endows it with unique reactivity, making it a powerful, albeit transient, intermediate in organic synthesis. Its chemistry is primarily studied by intercepting it with various trapping agents. researchgate.net

Cycloaddition Reactions: this compound readily undergoes cycloaddition reactions. For instance, when generated in the presence of cyclopentadienone, it participates in a Diels-Alder reaction to form an initial adduct, which then loses carbon monoxide to yield the final, stable trapped product. nih.gov

Reactions with Alkenes: In the presence of alkenes like cyclohexene (B86901), the reaction outcome is more complex. Instead of trapping the alkyne, cyclohexene has been shown to intercept the 7-norbornylidene carbene precursor, leading to cyclopropanation products. researchgate.netnih.gov This highlights the delicate equilibrium between the carbene and the alkyne and demonstrates that the choice of trapping agent can selectively determine the reaction pathway.

Future explorations in this domain could include:

Asymmetric Trapping: Using chiral trapping agents to achieve enantioselective functionalization of the this compound core, leading to the synthesis of complex, chiral molecules.

Transition-Metal Catalysis: Investigating the interaction of this compound with various transition metal catalysts to unlock novel reaction pathways, such as C-H activation, cross-coupling reactions, or metathesis.

Click Chemistry: Exploring its potential as a highly reactive component in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry.

Trapping AgentReaction TypeProduct DescriptionReference
CyclopentadienoneDiels-Alder Cycloaddition / DecarbonylationPolycyclic aromatic compound nih.gov
CyclohexeneCarbene Trapping (Cyclopropanation)Spirocyclopropane derivative researchgate.netnih.gov

This interactive table details the observed reactivity of this compound and its carbene precursor with different trapping agents.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has been indispensable in the study of this compound, providing critical insights where experimental observation is difficult. researchgate.net Theoretical calculations have been used to predict its stability, geometry, and reaction energetics.

Key Computational Findings:

Stability: Computational experiments predict that this compound is thermodynamically more stable than its isomeric precursor, 7-norbornylidene carbene, by approximately 1.6 kcal/mol. researchgate.net

Reaction Pathways: Density Functional Theory (DFT) calculations, such as those at the DLPNO-CCSD(T)/def2-TZVPP//M06/def2-TZVP level of theory, have been used to map the potential energy surfaces for the FBW rearrangement and competing carbene-trapping reactions. nih.gov These studies have successfully rationalized the experimentally observed product selectivity with different trapping agents. For example, calculations predicted a lower activation energy for the FBW rearrangement to the alkyne in the presence of cyclopentadienone, whereas the activation energy for carbene trapping was lower with cyclohexene. nih.gov

Future research will leverage advanced computational modeling to:

Predict New Reactions: Use quantum chemical calculations to predict the outcomes of reactions with a wider array of trapping agents and catalysts before attempting them in the lab, saving time and resources.

Design Novel Precursors: Computationally screen potential precursor molecules to identify those with optimal properties for generating the alkyne under more efficient and milder conditions.

Mechanistic Elucidation: Employ molecular dynamics simulations to gain a deeper understanding of the transition states and reaction dynamics involved in the formation and subsequent reactions of this transient species.

Expansion into Diverse Methodological and Material Applications

While the instability of this compound itself precludes its direct use in materials, its derivatives and the synthetic methodologies developed to access them have significant potential. The bicyclo[2.2.2]octane core is a rigid and well-defined three-dimensional scaffold that is of growing interest in various fields.

Potential Application Areas:

Medicinal Chemistry: The rigid bicyclo[2.2.2]octane framework can be used as a bioisostere or a conformationally constrained scaffold to design novel therapeutic agents. nih.gov For example, bicyclo[2.2.2]octene derivatives have been investigated as potential core scaffolds for non-covalent inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net

Polymer and Materials Science: The incorporation of rigid bicyclo[2.2.2]octane units into polymer backbones can lead to materials with enhanced thermal stability, high glass transition temperatures, and improved mechanical properties. google.com Polyimides derived from bicyclo[2.2.2]octane-tetracarboxylic dianhydrides, for instance, are known to be soluble and colorless, making them suitable for optoelectronic applications. acs.org

Complex Molecule Synthesis: The unique reactivity of this compound can be harnessed as a key step in the total synthesis of complex natural products or other intricate molecular architectures. researchgate.net

The continued exploration of this compound and its derivatives promises to unlock new synthetic capabilities and provide access to novel molecules with tailored properties for a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to synthesize Bicyclo[2.2.2]oct-2-yne, and how can its purity be validated?

  • Methodological Answer : Synthesis often involves Diels-Alder reactions with strained dienophiles or radical-mediated rearrangements of bicyclo[2.2.2]octene derivatives. For example, radical-generating conditions (e.g., Bu₃SnH/AIBN) can induce rearrangements to form bicyclo[3.2.1]octene intermediates, with product ratios influenced by substituent effects on radical stability . Purity validation requires gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-referencing spectral data with NIST’s thermodynamic databases (e.g., entropy and enthalpy values) ensures structural confirmation .

Q. How are thermodynamic properties like strain energy and enthalpy of formation determined for this compound?

  • Methodological Answer : Strain energy is calculated using computational methods (e.g., DFT or MP2) to compare experimental enthalpy of formation (ΔfH°) with hypothetical strain-free analogs. NIST’s Standard Reference Database provides experimentally derived ΔfH°gas values for bicyclo[2.2.2]octane derivatives, which serve as benchmarks for computational validation . Calorimetric techniques, such as combustion calorimetry, are used empirically but require rigorous control of sample purity and reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer : Infrared (IR) spectroscopy identifies alkyne stretches (~2100–2260 cm⁻¹), while ¹³C NMR detects deshielded sp-hybridized carbons. Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) may arise from conformational dynamics or impurities. Researchers should repeat measurements under controlled conditions (e.g., variable-temperature NMR) and compare results with literature precedents, such as Huybrechts’ kinetic studies on bicyclo[2.2.2]octene derivatives .

Advanced Research Questions

Q. How do substituents at the 5-position of this compound influence reaction pathways and product distributions in radical-mediated rearrangements?

  • Methodological Answer : Substituents like phenyl or methyl groups stabilize transition states via hyperconjugation or steric effects, altering product ratios. For example, electron-donating groups favor bicyclo[3.2.1]octene formation by stabilizing cyclopropylcarbinyl radicals, while bulky substituents may hinder torsional steering. Experimental design should include systematic variation of substituents and analysis via GC-MS or HPLC, complemented by computational modeling (e.g., Fukui indices for radical stability) .

Q. What computational strategies are effective for modeling the strain and reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-31G*) accurately predicts transition-state geometries and activation barriers. Researchers should compare computed ΔG‡ values with experimental kinetic data (e.g., Van Mele’s gas-phase studies on Diels-Alder reactivity) . Solvent effects can be modeled using implicit solvation (e.g., SMD), but validation against experimental solvent-dependent rate constants is critical .

Q. How can contradictions in reported thermodynamic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., gas-phase vs. solution measurements) or purity thresholds. Researchers should replicate studies using standardized protocols (e.g., NIST’s gas-phase kinetic guidelines) and apply statistical tools like error-weighted averaging. Meta-analyses of literature data, accounting for methodological biases (e.g., calorimetry vs. computational extrapolation), are essential .

Q. What role does this compound play in the synthesis of natural products or biologically active compounds?

  • Methodological Answer : Its strained structure serves as a precursor for bioactive molecules like parthenolide derivatives. For example, radical rearrangements of bicyclo[2.2.2]oct-2-enyl esters generate intermediates for terpene synthesis. Researchers should design multi-step pathways with orthogonal protecting groups and monitor stereochemical outcomes via X-ray crystallography or NOESY NMR .

Data Presentation Guidelines

  • Tables : Include comparative data for thermodynamic properties (e.g., ΔfH°gas, S°gas) from NIST and computational studies .
  • Figures : Use reaction coordinate diagrams to illustrate substituent effects on radical stability .
  • References : Follow Beilstein Journal guidelines, citing primary literature for synthetic protocols and spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.